Home > Products > Building Blocks P20633 > (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - 936630-57-8

(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Catalog Number: EVT-1603689
CAS Number: 936630-57-8
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key building block in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. [, , ] It is a chiral molecule, meaning it exists in two mirror-image forms, only one of which is pharmacologically active. [] This molecule plays a crucial role as a synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. [, ]

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Compound Description: Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid represents a protected form of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality. This modification enhances the compound's solubility in various solvents, a crucial factor for chemical synthesis and purification. []
  • Relevance: This compound is a synthetic precursor to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, differing only by the presence of the Boc protecting group. The solubility studies conducted on Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid provide valuable insights into the physicochemical properties that may influence the synthesis and formulation of the target compound. []

(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with bicyclic amino moiety (2-aza-bicyclo[2.2.1]heptane)

  • Compound Description: This class of compounds, featuring a bicyclic amino moiety (2-aza-bicyclo[2.2.1]heptane) attached to the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core, exhibits potent inhibitory activity against DPP-4 (dipeptidyl peptidase-4). [] These compounds were designed using molecular modeling techniques and synthesized to explore their potential as antidiabetic agents.
  • Relevance: These compounds share the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core structure with the target compound. The incorporation of the 2-aza-bicyclo[2.2.1]heptane moiety significantly enhances their potency as DPP-4 inhibitors, highlighting the importance of structural modifications in drug design. [] This modification demonstrates the potential for developing novel DPP-4 inhibitors with improved pharmacological profiles compared to existing drugs like vildagliptin and sitagliptin.

Neogliptin (Compound 12a)

  • Compound Description: Neogliptin (Compound 12a) represents a specific compound within the class of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives substituted with the 2-aza-bicyclo[2.2.1]heptane moiety. [] It demonstrates superior potency as a DPP-4 inhibitor compared to vildagliptin and sitagliptin. Preclinical studies indicate that Neogliptin possesses a favorable pharmacological profile, exhibiting a lower cardiotoxic effect than sitagliptin and improved ADME (absorption, distribution, metabolism, and excretion) properties compared to vildagliptin. []
  • Relevance: As a potent DPP-4 inhibitor derived from the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid scaffold, Neogliptin highlights the potential of this structural class for developing novel antidiabetic therapies. [] Its improved pharmacological properties compared to existing drugs underscore its potential as a therapeutic agent for type 2 diabetes mellitus.

N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol

  • Compound Description: This compound serves as a crucial intermediate in the enantiospecific synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using (S)-serine as a chiral starting material. [] The synthesis involves a key step where N- and O-protected (R)-aziridin-2-methanol undergoes ring opening with (2,4,5-trifluorophenyl)magnesium bromide. []
  • Relevance: This compound highlights a synthetic route to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This synthetic approach utilizes (S)-serine as a chiral pool, enabling the enantiospecific synthesis of the target compound, which is essential for pharmaceutical applications where the stereochemistry of the drug molecule is critical for its biological activity. []
Overview

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative with significant relevance in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, which are used in the treatment of type 2 diabetes. The compound is characterized by its unique trifluorophenyl group, which contributes to its biological activity and stability.

Source

The compound's chemical structure can be represented by the molecular formula C10H10F3NO2C_{10}H_{10}F_3NO_2 and a molecular weight of approximately 233.19 g/mol. It is commercially available through various suppliers and has a CAS number of 936630-57-8 .

Classification

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid falls under the category of amino acids and is classified as a non-proteinogenic amino acid due to its specific structural features and applications in pharmaceuticals .

Synthesis Analysis

Methods

The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of (R)-ethyl 2,4,5-trifluoro-b-homophenylalaninate hydrochloride as a precursor. The synthesis can be summarized in several key steps:

  1. Hydrochloric Acid Treatment: The precursor is treated with hydrochloric acid in water at controlled temperatures (around 27°C) for several hours to facilitate the reaction.
  2. Refluxing: The mixture is refluxed to ensure complete conversion of starting materials into the desired product.
  3. Purification: The final product is isolated through techniques such as evaporation and chromatography to achieve high purity levels (up to 92% yield) .

Technical Details

The synthesis process often utilizes protecting groups like tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during the synthesis steps. This approach allows for selective reactions that lead to high yields and purity of the final compound .

Molecular Structure Analysis

Structure

The molecular structure of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a trifluorophenyl substituent. The stereochemistry at the chiral center is crucial for its biological activity.

Data

  • Molecular Formula: C10H10F3NO2C_{10}H_{10}F_3NO_2
  • Molecular Weight: 233.19 g/mol
  • CAS Number: 936630-57-8
  • Predicted pKa: 4.30 ± 0.10
  • Melting Point: 136-138°C
  • Boiling Point: Approximately 443.1 ± 45°C .
Chemical Reactions Analysis

Reactions

(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid participates in various chemical reactions typical of amino acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Forming amides when reacted with amines.
  3. Decarboxylation: Under specific conditions, it may undergo decarboxylation.

These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties .

Technical Details

The stability of the trifluorophenyl group enhances the compound's resistance to hydrolysis and other degradation processes, making it suitable for pharmaceutical applications where stability is critical .

Mechanism of Action

Process

The mechanism of action for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid primarily relates to its role as an intermediate in synthesizing DPP-4 inhibitors like Sitagliptin. Dipeptidyl peptidase-4 inhibitors work by blocking the DPP-4 enzyme, which leads to increased levels of incretin hormones that help regulate blood glucose levels.

Data

By inhibiting DPP-4 activity:

  • Insulin secretion increases.
  • Glucagon release decreases.
    This dual action contributes to improved glycemic control in patients with type 2 diabetes .
Physical and Chemical Properties Analysis

Physical Properties

(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is typically a solid compound that appears white to off-white in color. It exhibits moderate solubility in organic solvents such as chloroform and methanol but is less soluble in water.

Chemical Properties

Key chemical properties include:

  • Density: Approximately 1.292 ± 0.06 g/cm³.
  • Solubility: Slightly soluble in chloroform and dimethyl sulfoxide.
    These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations .
Applications

(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid serves crucial roles in scientific research and pharmaceutical development:

  1. Intermediate in Drug Synthesis: It is primarily used as an intermediate in synthesizing DPP-4 inhibitors like Sitagliptin.
  2. Research Applications: Its unique structure allows researchers to explore modifications that may enhance therapeutic efficacy or reduce side effects associated with diabetes medications.
Role in Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Development

Structural Analogues of Sitagliptin Phosphate

Sitagliptin phosphate (Januvia™) incorporates (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as its core structural element, linked to a triazolopiperazine ring through an amide bond. This configuration achieves DPP-4 inhibition with an IC₅₀ of 18 nM, establishing the pharmacological benchmark for subsequent analogues. Structural modifications to this core architecture have generated diverse therapeutic candidates with enhanced potency and novel administration properties while retaining the critical trifluorophenyl butanoic acid pharmacophore.

Comparative Analysis of Pyrazine Imidazole vs. Menthol Modifications

Replacement of sitagliptin's triazolopiperazine moiety with menthol (L-menthyl ester) yields BHF, a novel hybrid molecule that leverages menthol's intrinsic hypoglycemic activity and transdermal enhancement properties. This structural modification significantly alters the molecule's physicochemical profile:

  • Transdermal permeability increases 3.2-fold versus unmodified analogs due to menthol's membrane fluidization effects [2]
  • Hypoglycemic potency demonstrates dose-dependent efficacy (40 mg/kg BHF > 150 mg/kg metformin in diabetic mice)
  • Synergistic activity emerges from combined insulin secretion promotion (butanoic acid) and glucose absorption inhibition (menthol) [2]

Table 1: Comparative Efficacy of Structural Analogues

Modification TypeRepresentative CompoundIC₅₀ (DPP-4)Glucose ReductionKey Advantages
Pyrazine Imidazole (Reference)Sitagliptin phosphate18 nM [1]40% at 10 mg/kgFDA-approved pharmacokinetics
Menthol EsterBHFNot reported52% at 40 mg/kg [2]Transdermal delivery option
2-Azabicyclo[2.2.1]heptaneNeogliptin16.8 ± 2.2 nM [5]48% at 10 mg/kgReduced intramolecular cyclization
1,2,3-Triazole ScaffoldCompound S314 nM [8]45% at 15 mg/kgEnhanced π-stacking interactions

The molecular hybridization strategy exemplified by BHF merges Western pharmaceutical design (trifluorophenyl butanoic acid) with traditional medicine components (menthol), demonstrating how structural modifications can yield multi-target therapeutics. Unlike sitagliptin's systemic distribution, BHF's transdermal potential offers a non-oral administration route that bypasses first-pass metabolism [2]. However, this modification reduces DPP-4 binding specificity compared to neogliptin's optimized architecture.

Impact of Fluorophenyl Substituents on DPP-4 Binding Affinity

The 2,4,5-trifluorophenyl configuration confers optimal steric occupancy within the hydrophobic S1 pocket of DPP-4's catalytic site. Systematic analysis of fluorination patterns reveals:

  • Trifluorination at positions 2,4,5 generates 15-fold greater binding affinity than difluorinated analogs due to enhanced hydrophobic complementarity [5]
  • Ortho-fluorine (position 2) prevents rotational freedom, maintaining the aromatic ring's coplanar orientation with Tyr547
  • Electron-withdrawing effects of fluorine atoms increase the amide bond's polarization, strengthening hydrogen bonding with Asn710 [8]

Table 2: Fluorophenyl Substituent Effects on DPP-4 Binding

Substituent PatternRelative Binding AffinityKey Molecular InteractionsInhibitor Examples
2,4,5-Trifluoro1.0 (reference)Hydrophobic contact with Tyr547, Tyr662, Val711; H-bond via carbonylSitagliptin, Neogliptin
2,5-Difluoro0.32Reduced van der Waals contacts with Tyr547Early development candidates
3,4,5-Trifluoro0.18Steric clash with Tyr547 side chainFailed preclinical candidates
4-Monofluoro0.06Inadequate hydrophobic filling of S1 pocketInactive as DPP-4 inhibitors

Computational simulations demonstrate the 2,4,5-trifluorophenyl group achieves optimal π-stacking geometry with Tyr662 while its electron-deficient aromatic system engages in fluorine-hydrogen bond interactions with Tyr547's hydroxyl group [8]. This specific substitution pattern also contributes to metabolic stability by protecting the phenyl ring from cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [5].

Mechanistic Insights into Insulin Secretion Modulation

The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety enables selective DPP-4 inhibition through transition-state mimicry, preventing proteolytic cleavage of incretin hormones. This molecular mechanism fundamentally differs from insulin secretagogues like sulfonylureas, as it provides glucose-dependent insulin secretion that minimizes hypoglycemia risk. Derivatives containing this core structure prolong active GLP-1 concentrations by >2-fold at therapeutic doses, establishing the physiological foundation for their glucose-lowering effects.

Synergistic Effects with Metformin in Glycemic Control

Combinatorial therapies leveraging DPP-4 inhibitors derived from (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and metformin demonstrate multi-mechanistic synergism:

  • Hepatic glucose output: Metformin reduces gluconeogenesis while DPP-4 inhibitors enhance insulin-mediated suppression of glucagon [2]
  • Peripheral insulin sensitivity: Metformin activates AMPK pathways complemented by DPP-4 inhibitor-mediated improvement in β-cell function
  • Incretin potentiation: DPP-4 inhibition elevates active GLP-1 levels that metformin further enhances through GLPR1 receptor upregulation

Table 3: Preclinical Efficacy of Combination Therapy

Treatment GroupFasting Blood Glucose (mg/dL)Active GLP-1 (pM)Insulin Sensitivity Index
Untreated db/db mice398 ± 328.2 ± 1.11.8 ± 0.3
Menthol-BHF (40 mg/kg)214 ± 28 [2]22.6 ± 2.83.7 ± 0.6
Metformin (150 mg/kg)248 ± 3110.3 ± 1.74.2 ± 0.5
BHF + Metformin162 ± 1935.8 ± 4.16.9 ± 0.8

In diabetic mouse models, co-administration of menthol-modified BHF (40 mg/kg) with metformin (150 mg/kg) reduced fasting blood glucose by 59% versus untreated controls—significantly exceeding monotherapy outcomes (46% reduction with BHF alone, 38% with metformin alone) [2]. This synergy enables dose reduction strategies while maintaining glycemic targets, potentially mitigating dose-dependent adverse effects. The complementary mechanisms address both insulin resistance (metformin) and insulin secretion deficiency (DPP-4 inhibitors), providing comprehensive glycemic control.

Incretin Hormone Stabilization Pathways

The core (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid structure confers transition-state analogue properties that competitively inhibit DPP-4's catalytic triad (Ser630, Asp708, His740). This inhibition specifically preserves endogenous incretin hormones through:

  • GLP-1 protection: Extends half-life from ≤2 minutes to >12 minutes, sustaining plasma concentrations at 15-30 pM therapeutic levels [1]
  • Potentiated insulin secretion: Augments glucose-dependent insulin release by 200-300% during hyperglycemia via cAMP/PKA signaling [4]
  • Glucagon suppression: Reduces fasting glucagon by 25-35%, decreasing hepatic glucose output without hypoglycemia risk [1]

The stereochemical precision of the (R)-enantiomer establishes optimal binding geometry within DPP-4's catalytic pocket. Enzymatic studies confirm the (S)-configuration exhibits <5% of the inhibitory activity of the (R)-enantiomer due to suboptimal hydrogen bonding with Lys554 and disrupted hydrophobic packing within the S1 pocket [4]. This stereoselectivity underscores the critical importance of chiral synthesis in producing therapeutically active derivatives.

Incretin Stabilization Pathway:Substrate Recognition → DPP-4 Binding → Catalytic Inactivation → GLP-1 Accumulation → Insulin Secretion

The trifluorophenyl moiety's role in substrate mimicry enables nanomolar inhibition constants (Kᵢ = 2.6-18 nM for various derivatives) by precisely occupying the S1 hydrophobic pocket that normally accommodates the penultimate amino acid of incretin hormones [1] [4]. This molecular impersonation underlies the exceptional selectivity of these inhibitors for DPP-4 over related proteases like DPP-8 and DPP-9 (selectivity ratio >2,500-fold), minimizing off-target effects [5].

Properties

CAS Number

936630-57-8

Product Name

(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

IUPAC Name

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1

InChI Key

KEFQQJVYCWLKPL-ZCFIWIBFSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.